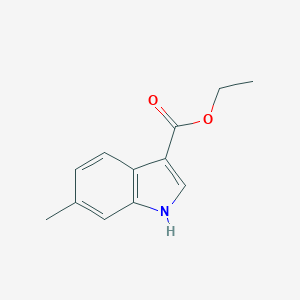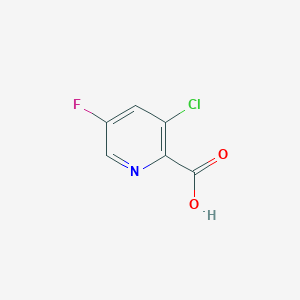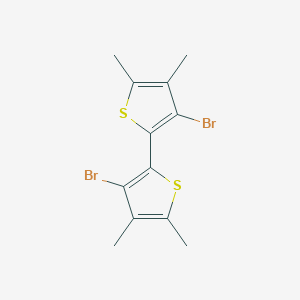
3-Bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond. This compound is characterized by the presence of bromine atoms at the 3 and 3’ positions and methyl groups at the 4, 4’, 5, and 5’ positions. It is used in various applications, particularly in the field of organic electronics and optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- typically involves the bromination of 2,2’-bithiophene. The process begins with the reaction of 2,2’-bithiophene with bromine in the presence of a catalyst, such as iron or aluminum chloride, to introduce bromine atoms at the 3 and 3’ positions. The methylation of the compound can be achieved using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in Suzuki and Stille coupling reactions, with reagents such as boronic acids or stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various oligothiophenes and polymers, which are valuable in organic electronics .
科学研究应用
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- has several scientific research applications:
Organic Electronics: It is used in the design and synthesis of organic solar cells, thin-film transistors, and chemical sensors.
Optoelectronics: The compound is employed in the development of photovoltaic cells and other optoelectronic devices.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of 2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- involves its ability to participate in electron transfer processes. The presence of bromine and methyl groups influences the electronic properties of the compound, making it suitable for use in electronic and optoelectronic applications. The molecular targets and pathways involved include the formation of conjugated systems that facilitate electron mobility .
相似化合物的比较
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Another brominated derivative of bithiophene, used in similar applications.
2,5-Dibromo-3-hexylthiophene: A compound used in the synthesis of regioregular polymers for organic electronics.
Uniqueness
2,2’-Bithiophene, 3,3’-dibromo-4,4’,5,5’-tetramethyl- is unique due to the specific positioning of bromine and methyl groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic electronic materials .
属性
CAS 编号 |
103382-70-3 |
|---|---|
分子式 |
C12H12Br2S2 |
分子量 |
380.2 g/mol |
IUPAC 名称 |
3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3 |
InChI 键 |
PFUXHJBRYJKIAP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
规范 SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


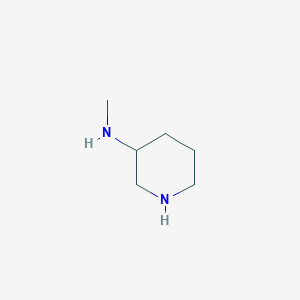
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)

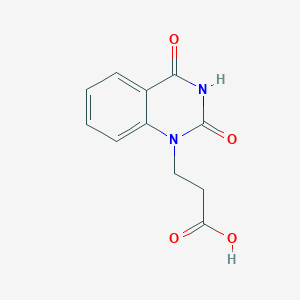

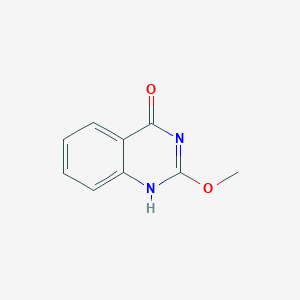
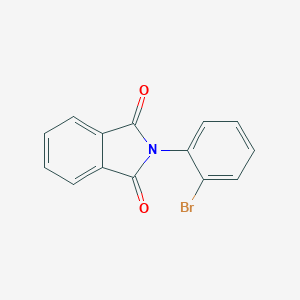

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
